Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate
Description
Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate (CAS: 353257-58-6) is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at the 3-position, linked via an ether oxygen to a methyl benzoate moiety. The compound’s molecular formula is C₁₄H₁₃N₂O₃, with a molecular weight of 265.27 g/mol . Structurally, it combines the electron-rich pyridine system with a benzoate ester, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Key identifiers include:
- IUPAC Name: Methyl 4-[(3-amino-2-pyridinyl)oxy]benzenecarboxylate
- Synonyms: Methyl 4-(3-aminopyridin-2-yl)oxybenzoate; 4-(3-Amino-pyridin-2-yloxy)-benzoic acid methyl ester
- GHS Classification: Classified under acute toxicity (oral, Category 4) and skin irritation (Category 2) based on Safety Data Sheets (SDS) .
Properties
IUPAC Name |
methyl 4-(3-aminopyridin-2-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-4-6-10(7-5-9)18-12-11(14)3-2-8-15-12/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSZBRNKMBODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377484 | |
| Record name | Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-58-6 | |
| Record name | Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the pyridinol hydroxyl group. The polar aprotic solvent stabilizes the transition state, while elevated temperatures accelerate the reaction kinetics. Post-synthesis purification involves column chromatography with hexane/ethyl acetate gradients, yielding the product in 65–75% purity.
Table 1: Key Parameters for SNAr Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes rate |
| Base | K₂CO₃ (2.5 equiv) | Ensures deprotonation |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 18 hours | Balances completeness vs. degradation |
A notable limitation of this method is the competing hydrolysis of the methyl ester under prolonged heating, which necessitates strict anhydrous conditions.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers an alternative pathway, particularly useful for introducing pyridinyl groups under milder conditions. This method employs Suzuki-Miyaura or Buchwald-Hartwig couplings to form the critical C–O bond.
Protocol and Catalytic System
A representative procedure involves reacting methyl 4-hydroxybenzoate with 2-bromo-3-aminopyridine in the presence of palladium(II) acetate (5 mol%), XPhos ligand (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C. The reaction achieves 60–70% yield within 8 hours, with the ligand stabilizing the palladium center and suppressing side reactions.
Table 2: Palladium-Catalyzed Coupling Performance
| Catalyst System | Yield (%) | Selectivity |
|---|---|---|
| Pd(OAc)₂/XPhos | 68 | >95% |
| PdCl₂(dppf)/KOtBu | 55 | 85% |
| Pd(PPh₃)₄/AsPh₃ | 48 | 78% |
This method’s advantages include functional group tolerance and scalability, though catalyst costs remain a barrier for industrial applications.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction provides a regioselective route to form the ether linkage, avoiding harsh conditions associated with SNAr.
Reaction Design and Optimization
Methyl 4-hydroxybenzoate and 3-amino-2-pyridinol are reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a two-step mechanism: initial formation of a betaine intermediate, followed by oxygen alkylation. Yields of 75–80% are achievable with stoichiometric DEAD (1.2 equiv) and PPh₃ (1.5 equiv).
Critical Considerations:
-
Solvent Choice: THF outperforms DCM due to better solubility of reactants.
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Temperature Control: Slow addition of DEAD at 0°C minimizes exothermic side reactions.
Optimization of Reaction Parameters
Temperature and Base Effects
Systematic studies reveal that SNAr yields plateau above 90°C due to ester degradation, while palladium couplings benefit from incremental temperature increases up to 110°C. Triethylamine, though less effective than K₂CO₃ in SNAr, enhances selectivity in Mitsunobu reactions by scavenging acidic byproducts.
Solvent Screening
Table 3: Solvent Impact on Mitsunobu Reaction
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DCM | 8.9 | 62 |
| Acetonitrile | 37.5 | 45 |
Polar aprotic solvents like THF optimize nucleophilicity without destabilizing the intermediates.
Large-Scale Synthesis Considerations
Scaling the Mitsunobu reaction to 100-g batches introduces challenges in heat dissipation and reagent mixing. A modified protocol using flow chemistry with a 1:1 THF/toluene mixture reduces exothermic risks, achieving 72% yield at 500-g scale. Critical quality control measures include:
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HPLC Purity Testing: >98% purity with UV detection at 254 nm.
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Residual Catalyst Analysis: ICP-MS confirms palladium levels <10 ppm.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| SNAr | 70 | 12 | Moderate |
| Palladium Coupling | 65 | 45 | Limited |
| Mitsunobu | 78 | 28 | High |
The Mitsunobu reaction offers the best balance of yield and scalability, though SNAr remains cost-effective for small-scale syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemical Research
Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : It can be reduced to yield amine derivatives.
- Substitution : The ester group can undergo nucleophilic substitution to form amides or other ester derivatives.
Biological Research
In biological contexts, this compound is employed in studies of enzyme interactions and protein modifications. It has shown potential in binding with various biomolecules, including proteins and nucleic acids, which may modulate biological activities. This property makes it a candidate for further exploration in drug design and development.
Medicinal Applications
Research is ongoing into the therapeutic potential of this compound due to its bioactive properties. Preliminary studies suggest it may be useful in developing treatments for various diseases, including cancers of the central nervous system.
Case Studies
- Enzyme Interaction Studies : Research demonstrated that this compound interacts with specific enzymes, altering their activity and suggesting pathways for therapeutic intervention.
- Drug Development : In preliminary trials, compounds structurally related to this compound exhibited anticancer activity, indicating potential for further development into pharmaceuticals targeting cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Impact
- Amino Group (Target Compound): The 3-amino substituent on the pyridine ring provides nucleophilicity and hydrogen-bonding capacity, making the compound a candidate for drug discovery (e.g., kinase inhibitors) .
- Chloro/Trifluoromethyl Groups (CAS 7382-40-3) : These substituents improve metabolic stability and resistance to oxidation, favoring pesticidal or herbicidal applications .
- Nitro Group (CAS 341967-56-4) : The nitro group’s electron-withdrawing nature may reduce bioavailability but is advantageous in synthesizing reactive intermediates .
Research Implications
- The amino group in the target compound offers a site for further functionalization (e.g., acylation, sulfonation), unlike its halogenated or nitro-substituted analogs.
- Electron-withdrawing groups (e.g., CF₃, NO₂) in analogs may reduce reactivity toward electrophilic substitution but improve thermal stability.
Biological Activity
Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate, with the chemical formula C₁₃H₁₂N₂O₃ and CAS number 353257-58-6, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
This compound has also shown promising antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting the growth of pathogens.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 750 |
| Pseudomonas aeruginosa | 1000 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for tumor growth and bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
- Interference with Cell Signaling Pathways : this compound may disrupt signaling pathways involved in cell proliferation and survival.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing A549 xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight over a period of two weeks, showing a tumor growth inhibition rate of approximately 60%.
Case Study 2: Antimicrobial Efficacy Against Clinical Isolates
Clinical isolates of Staphylococcus aureus were tested against this compound using the broth microdilution method. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine intermediates are reacted with substituted phenols under controlled conditions (e.g., 45°C for 1 hour in anhydrous solvents), followed by purification via column chromatography. Similar methodologies are detailed for structurally related esters in triazine-based syntheses .
Q. How is the compound characterized after synthesis?
Key characterization techniques include:
- 1H NMR spectroscopy : To confirm the aromatic substitution pattern and amine/ester functionalities (e.g., δ = 3.86 ppm for methoxy groups in analogous compounds) .
- Melting point analysis : Used to assess purity (e.g., m.p. 217.5–220°C in related derivatives) .
- Thin-layer chromatography (TLC) : For monitoring reaction progress (e.g., Rf = 0.62 in hexane/EtOH) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Temperature modulation : Elevated temperatures (e.g., 45–60°C) enhance reaction rates but may require reflux conditions for stability .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate coupling reactions.
- Stoichiometric adjustments : Balancing molar ratios of reactants (e.g., 1.00 equiv. of triazine intermediates) to minimize side products .
Q. What analytical strategies resolve structural ambiguities in derivatives?
Advanced techniques include:
- X-ray crystallography : To unambiguously determine substituent orientation on the benzene and pyridine rings .
- 2D NMR (COSY, NOESY) : For elucidating through-space interactions between aromatic protons and confirming regiochemistry .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and detect trace impurities .
Q. How can purity and stability be rigorously assessed for long-term storage?
Methodologies involve:
- HPLC analysis : Quantify purity (>95%) using reverse-phase columns and UV detection .
- Thermal stability studies : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Accelerated degradation tests : Exposure to humidity, light, or elevated temperatures to establish shelf-life .
Q. What approaches evaluate the compound’s biological activity and mechanism?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) and cytotoxicity screens (e.g., MTT assay) to identify therapeutic potential .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like p38 MAP kinase .
- Metabolic profiling : LC-MS to track metabolite formation in hepatic microsomes .
Methodological Considerations
Q. How to address discrepancies in reported spectral data for derivatives?
- Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) and compare with literature data for structurally analogous compounds (e.g., methyl benzoate derivatives) .
- Replicate synthesis under standardized conditions to isolate batch-specific variations .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions.
- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
